N'-benzyl-6-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine
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Overview
Description
N4-BENZYL-6-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a unique structure that includes a triazine ring, hydrazine linkage, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-BENZYL-6-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Hydrazine Linkage: This step involves the reaction of the triazine intermediate with hydrazine derivatives.
Functionalization with Benzyl and Phenyl Groups:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N4-BENZYL-6-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This involves the replacement of one functional group with another, which can be used to modify the compound’s reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
N4-BENZYL-6-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential for treating various diseases, depending on its biological activity.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N4-BENZYL-6-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N4-Benzyl-6-(4-phenylbutoxy)-1-hexanamine
- N-Benzyl-6-(4-phenylbutoxy)-1-hexanamine hydrochloride
Uniqueness
N4-BENZYL-6-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific reactivity and biological activity that distinguishes it from similar compounds.
Properties
Molecular Formula |
C22H27N7O2 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
6-N-benzyl-4-N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C22H27N7O2/c1-5-31-18-12-11-17(13-19(18)30-4)15-24-28-21-25-20(26-22(27-21)29(2)3)23-14-16-9-7-6-8-10-16/h6-13,15H,5,14H2,1-4H3,(H2,23,25,26,27,28)/b24-15+ |
InChI Key |
MNPUDACPCFIQNL-BUVRLJJBSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)NCC3=CC=CC=C3)N(C)C)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)NCC3=CC=CC=C3)N(C)C)OC |
Origin of Product |
United States |
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